molecular formula C21H25N3 B1418268 N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine CAS No. 1170568-72-5

N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine

Cat. No.: B1418268
CAS No.: 1170568-72-5
M. Wt: 319.4 g/mol
InChI Key: LKIDVHKYMZGGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinoxaline moiety fused with a cyclohexane ring, and a 4-methylbenzyl group attached to the nitrogen atom. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine typically involves multi-step organic reactions One common approach starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone The cyclohexane ring is then introduced via a cyclization reaction, often using a suitable catalyst under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the quinoxaline ring to a dihydroquinoxaline.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Benzyl halides or tosylates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various benzyl-substituted quinoxaline derivatives.

Scientific Research Applications

N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to cell death in microbial and cancer cells, making the compound a potential antimicrobial and anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure lacking the spiro and benzyl groups, used in various chemical and biological applications.

    Spiro[cyclohexane-1,2’-quinoxalin]: Similar spiro structure but without the benzyl group, used in medicinal chemistry.

    N-Benzylquinoxaline: Contains the benzyl group but lacks the spiro linkage, used in organic synthesis and as a pharmacophore.

Uniqueness

N-(4-Methylbenzyl)-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is unique due to its combination of a spiro linkage, a quinoxaline core, and a benzyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3/c1-16-9-11-17(12-10-16)15-22-20-21(13-5-2-6-14-21)24-19-8-4-3-7-18(19)23-20/h3-4,7-12,24H,2,5-6,13-15H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIDVHKYMZGGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C2C3(CCCCC3)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Reactant of Route 3
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Reactant of Route 4
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Reactant of Route 5
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.